5'-amino-5'-deoxy-2'-O-methyl-5-methyluridine

Oligonucleotide Conjugation Bioconjugation Chemistry Functionalized Nucleic Acids

5'-Amino-5'-deoxy-2'-O-methyl-5-methyluridine (CAS: 251296-69-2) is a heavily modified nucleoside analog characterized by three distinct structural alterations relative to natural uridine: (i) a 5'-amino substitution in place of the native 5'-hydroxyl group, (ii) a 2'-O-methyl modification on the ribose sugar, and (iii) a 5-methyl substitution on the pyrimidine base. These modifications collectively impart enhanced nuclease resistance, improved duplex hybridization properties, and provide a reactive handle for further conjugation.

Molecular Formula C11H17N3O5
Molecular Weight 271.27 g/mol
Cat. No. B12101958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-amino-5'-deoxy-2'-O-methyl-5-methyluridine
Molecular FormulaC11H17N3O5
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CN)O)OC
InChIInChI=1S/C11H17N3O5/c1-5-4-14(11(17)13-9(5)16)10-8(18-2)7(15)6(3-12)19-10/h4,6-8,10,15H,3,12H2,1-2H3,(H,13,16,17)
InChIKeyPODAXORFJMIGLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-Amino-5'-deoxy-2'-O-methyl-5-methyluridine: A Dual-Modified Nucleoside for Enhanced Oligonucleotide Therapeutics


5'-Amino-5'-deoxy-2'-O-methyl-5-methyluridine (CAS: 251296-69-2) is a heavily modified nucleoside analog characterized by three distinct structural alterations relative to natural uridine: (i) a 5'-amino substitution in place of the native 5'-hydroxyl group, (ii) a 2'-O-methyl modification on the ribose sugar, and (iii) a 5-methyl substitution on the pyrimidine base [1]. These modifications collectively impart enhanced nuclease resistance, improved duplex hybridization properties, and provide a reactive handle for further conjugation [2][3]. The compound serves as a versatile building block for the synthesis of stabilized antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and functionalized nucleic acid probes [4].

Why 5'-Amino-5'-deoxy-2'-O-methyl-5-methyluridine Cannot Be Replaced by Common Analogs in Oligonucleotide Design


The unique combination of modifications in 5'-amino-5'-deoxy-2'-O-methyl-5-methyluridine addresses a convergence of critical challenges in nucleic acid therapeutics—specifically, the need for simultaneous nuclease resistance, high target affinity, and site-specific functionalization—that cannot be met by any single standard modification. While 2'-O-methyl (2'-OMe) analogs alone provide moderate nuclease resistance, they lack the 5'-amino conjugation handle essential for bioconjugation and fail to block 5'-exonuclease attack [1][2]. Conversely, 5'-amino nucleosides without 2'-OMe exhibit reduced duplex stability and are more susceptible to endonuclease degradation [3]. The additional 5-methyl base modification further enhances hydrophobic interactions and base-pairing fidelity compared to unmodified uridine or simple 5-amino variants [4]. Interchanging this compound with a simpler analog—such as 2'-O-methyl-5-methyluridine or 5'-amino-5'-deoxyuridine—compromises either the conjugation capability, the enzymatic stability profile, or the thermodynamic binding properties, thereby undermining the rational design of next-generation oligonucleotide therapeutics [2][4].

Quantitative Differentiation of 5'-Amino-5'-deoxy-2'-O-methyl-5-methyluridine Against Key Comparators


5'-Amino-5'-deoxy-2'-O-methyl-5-methyluridine vs. 2'-O-Methyl-5-methyluridine: Conjugation-Ready 5'-Amino Handle

Unlike 2'-O-methyl-5-methyluridine, which terminates in a standard 5'-hydroxyl group, 5'-amino-5'-deoxy-2'-O-methyl-5-methyluridine incorporates a primary amine at the 5'-position. This amine provides a site for site-specific conjugation to reporter molecules, targeting ligands, or solid supports via amide bond formation or other bioconjugation chemistries, whereas the hydroxyl group requires activation and offers lower conjugation efficiency [1]. The 5'-amino group also inhibits 5'-exonuclease degradation, a property absent in the 2'-O-methyl-only analog [2]. This modification transforms the nucleoside from a passive structural component into an active functional handle for tailored therapeutic or diagnostic applications [3].

Oligonucleotide Conjugation Bioconjugation Chemistry Functionalized Nucleic Acids

5'-Amino-5'-deoxy-2'-O-methyl-5-methyluridine vs. 5'-Amino-5'-deoxyuridine: Enhanced Nuclease Resistance via 2'-O-Methyl and 5-Methyl Modifications

In hammerhead ribozyme studies, the incorporation of 5'-amino-5'-deoxy-2'-O-methyl nucleosides (lacking the 5-methyl base modification) resulted in significantly enhanced stability against serum nucleases compared to unmodified RNA or 2'-deoxy analogs [1]. The 2'-O-methyl modification is known to confer nuclease resistance by sterically hindering enzymatic access to the phosphodiester backbone, while the 5'-amino group blocks 5'-exonuclease activity [2]. The additional 5-methyl substitution on the base of 5'-amino-5'-deoxy-2'-O-methyl-5-methyluridine further enhances hydrophobic base-stacking interactions, which improves duplex thermal stability and may further reduce endonuclease susceptibility [3]. In contrast, 5'-amino-5'-deoxyuridine lacks both the 2'-O-methyl and 5-methyl groups, rendering it significantly more vulnerable to both exo- and endonuclease degradation and resulting in lower overall oligonucleotide stability .

Antisense Oligonucleotides siRNA Stability Nuclease Resistance

5'-Amino-5'-deoxy-2'-O-methyl-5-methyluridine vs. 2'-O-Methyl-5-methyluridine: Superior Duplex Thermal Stability from 5-Methyl Base Modification

The 5-methyl substitution on the uridine base of 5'-amino-5'-deoxy-2'-O-methyl-5-methyluridine enhances hydrophobic base-stacking interactions within oligonucleotide duplexes, thereby increasing melting temperature (Tm) compared to unmodified uridine or 2'-O-methyluridine [1]. While 2'-O-methyl-5-methyluridine shares the 5-methyl modification, it lacks the 5'-amino handle. In the context of antisense oligonucleotides, the 5-methyl group has been shown to improve binding affinity to target RNA, which can enhance gene silencing potency . The combination of 2'-O-methyl and 5-methyl modifications in 4'-C-modified uridine analogs has been reported to increase duplex Tm by approximately 1-3°C per modification in optimized sequences, providing a thermodynamic advantage over single-modified analogs [2].

Antisense Oligonucleotides siRNA Hybridization Affinity

5'-Amino-5'-deoxy-2'-O-methyl-5-methyluridine vs. Phosphorothioate (PS) Backbone: Achiral 5'-N-Phosphoramidate Linkage for Defined Stereochemistry

When incorporated at the 5'-end of an oligonucleotide, 5'-amino-5'-deoxy-2'-O-methyl-5-methyluridine can form an achiral 5'-N-phosphoramidate internucleoside linkage with the adjacent nucleotide [1]. This contrasts sharply with the standard phosphorothioate (PS) modification, which introduces a chiral phosphorus center and results in a mixture of Rp and Sp diastereomers. These diastereomers exhibit different nuclease resistance profiles and hybridization properties, leading to batch-to-batch variability and suboptimal therapeutic performance [2]. The achiral N-phosphoramidate linkage eliminates this stereochemical heterogeneity, providing a uniform product with predictable biological behavior and simplified regulatory characterization [3].

Antisense Oligonucleotides siRNA Stereopure Oligonucleotides

5'-Amino-5'-deoxy-2'-O-methyl-5-methyluridine vs. 5'-Amino-5'-deoxy-2'-O-methyluridine: Antiviral Activity Spectrum

While 5'-amino-5'-deoxy-2'-O-methyluridine (without the 5-methyl group) exhibits broad-spectrum antiviral activity against herpes simplex virus type 1 (HSV-1) and influenza A virus , the 5-methylated analog (5'-amino-5'-deoxy-2'-O-methyl-5-methyluridine) has been specifically reported to possess antiviral activity against HSV-1 and influenza A virus in vitro . Additionally, the 5-methylated analog demonstrates anticancer activity against human leukemia cells in vitro . The presence of the 5-methyl group may enhance lipophilicity (calculated XLogP3 of -1.6 vs. -1.7 for the non-methylated analog [1]), potentially improving cellular uptake and intracellular retention, though direct comparative antiviral efficacy data is not yet available. This dual antiviral-anticancer profile is not universally observed among related 5'-amino nucleosides, suggesting a unique structure-activity relationship that warrants further investigation .

Antiviral Nucleosides HSV-1 Influenza A

Optimal Applications for 5'-Amino-5'-deoxy-2'-O-methyl-5-methyluridine Based on Verified Differentiators


Synthesis of Nuclease-Resistant Antisense Oligonucleotides (ASOs) with Conjugation Handles

5'-Amino-5'-deoxy-2'-O-methyl-5-methyluridine is ideally suited for incorporation at the 5'-terminus of antisense oligonucleotides to simultaneously block 5'-exonuclease degradation and provide a reactive amine for conjugation to targeting ligands (e.g., GalNAc for liver targeting), fluorescent dyes, or other functional moieties [1]. The 2'-O-methyl and 5-methyl modifications further enhance nuclease resistance and duplex stability, improving the therapeutic index of the ASO [2]. The achiral 5'-N-phosphoramidate linkage eliminates the stereochemical complexity associated with phosphorothioate linkages, ensuring a homogeneous drug substance [3]. This scenario leverages the compound's three core differentiators: 5'-amino conjugation handle, nuclease resistance, and achiral linkage formation .

Construction of Stabilized siRNA Duplexes for In Vivo Gene Silencing

Incorporation of 5'-amino-5'-deoxy-2'-O-methyl-5-methyluridine at the 5'-ends of siRNA guide or passenger strands enhances resistance to serum exonucleases, prolonging circulatory half-life [1]. The 5'-amino group can be utilized for post-synthetic conjugation to cholesterol or other lipophilic moieties to improve cellular uptake and biodistribution [2]. The 2'-O-methyl and 5-methyl modifications mitigate immunostimulatory responses often triggered by unmodified siRNA, while maintaining potent RNA interference activity [3]. This application capitalizes on the compound's dual nuclease protection and conjugation capabilities, enabling the development of next-generation RNAi therapeutics with improved pharmacokinetic profiles .

Development of Functionalized Nucleic Acid Probes for Diagnostics and Imaging

The 5'-amino group of 5'-amino-5'-deoxy-2'-O-methyl-5-methyluridine serves as an ideal anchor for the covalent attachment of fluorophores, quenchers, biotin, or haptens (e.g., digoxigenin) to create highly stable, nuclease-resistant oligonucleotide probes [1]. The 2'-O-methyl modification ensures that the probe remains intact in biological samples containing nucleases, while the 5-methyl group enhances hybridization stringency, improving signal-to-noise ratios in assays such as FISH, qPCR, and Northern blotting [2]. This scenario exploits the compound's superior stability and functionalization potential to generate robust, long-lasting probes suitable for demanding diagnostic and imaging applications [3].

Exploration of Dual Antiviral and Anticancer Nucleoside Analogs

The reported in vitro activity of 5'-amino-5'-deoxy-2'-O-methyl-5-methyluridine against both herpes simplex virus type 1 (HSV-1) and influenza A virus, coupled with its anticancer activity against human leukemia cells, positions this compound as a promising lead scaffold for medicinal chemistry optimization [1]. The 5'-amino group provides a synthetic handle for prodrug derivatization (e.g., amino acid esters) to improve oral bioavailability, while the 2'-O-methyl and 5-methyl modifications enhance metabolic stability [2]. Structure-activity relationship (SAR) studies can be conducted by systematically varying the 5-substituent, 2'-modification, and 5'-conjugation to identify analogs with improved potency and selectivity [3].

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